molecular formula C20H21FN2O B5484641 1-cinnamoyl-4-(4-fluorobenzyl)piperazine

1-cinnamoyl-4-(4-fluorobenzyl)piperazine

Cat. No.: B5484641
M. Wt: 324.4 g/mol
InChI Key: ZKOWQFHURZHVCE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cinnamoyl-4-(4-fluorobenzyl)piperazine is a research-grade chemical compound designed for scientific investigation, particularly in the field of dermatology and pigment biology. It features a molecular structure that combines a cinnamoyl moiety with a 4-(4-fluorobenzyl)piperazine group, a pharmacophore known to be significant for biological activity . This compound is part of a class of molecules being studied for their potential as novel, potent inhibitors of the enzyme tyrosinase . Tyrosinase is the key rate-limiting enzyme in the melanin synthesis pathway (melanogenesis), and its inhibition is a primary target for research into managing skin hyperpigmentation disorders . The structural combination in this compound is explored to improve upon the potency and drug-like properties of earlier inhibitor leads, with research indicating that the 4-fluorobenzylpiperazine fragment plays a critical role in enhancing binding interactions within the enzyme's active site . Its main research applications include use as a tool compound in enzymatic assays to study tyrosinase kinetics, in cellular models to investigate the reduction of melanin production, and in the development of potential depigmenting agents for cosmetic or therapeutic research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c21-19-9-6-18(7-10-19)16-22-12-14-23(15-13-22)20(24)11-8-17-4-2-1-3-5-17/h1-11H,12-16H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOWQFHURZHVCE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

1-Cinnamoyl-4-(4-fluorobenzyl)piperazine has been primarily studied for its tyrosinase inhibitory activity , which is crucial in the context of skin pigmentation disorders. Tyrosinase is an enzyme involved in the biosynthesis of melanin, and its inhibition can be beneficial for treating conditions such as hyperpigmentation.

Case Study 1: Tyrosinase Inhibition

A study evaluated various piperazine derivatives, including this compound, for their ability to inhibit tyrosinase from Agaricus bisporus. The results indicated that this compound exhibited significant inhibitory activity, with an IC50 value suggesting potent efficacy against tyrosinase .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationships of piperazine derivatives revealed that modifications to the piperazine ring and substituents greatly influenced biological activity. The presence of the 4-fluorobenzyl group was found to enhance lipophilicity and improve skin permeability, making it a promising candidate for topical formulations aimed at treating hyperpigmentation .

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond skin treatments. Its role as a tyrosinase inhibitor opens avenues for developing:

  • Cosmetic Products: Formulations aimed at reducing pigmentation.
  • Pharmaceuticals: Treatments for conditions like vitiligo or melasma.

Comparison with Similar Compounds

Tyrosinase Inhibitors with 4-Fluorobenzylpiperazine Fragments

The 4-fluorobenzylpiperazine fragment is a critical pharmacophore in tyrosinase inhibitors. For example:

  • Compound 5a and 5b (Chart 2 in ): These derivatives, bearing a 4-fluorobenzylpiperazine core, exhibited IC50 values of 0.48–14.66 µM against tyrosinase. The introduction of electron-withdrawing groups (e.g., –F) improved inhibition by enhancing enzyme-substrate interactions .

Key Insight : The cinnamoyl group’s extended conjugated system could offer superior steric and electronic complementarity to tyrosinase’s active site compared to smaller substituents like nitro or methoxy groups .

FAAH Inhibitors with Piperazinylurea Moieties

Piperazine derivatives with 4-fluorobenzyl tails demonstrate FAAH inhibition:

  • Compound 20 (): A piperazinourea derivative with a 4-fluorobenzyl group showed an IC50 of 0.22 µM. The fluorobenzyl group likely stabilizes the enzyme-inhibitor complex via hydrophobic and halogen bonding .
  • 1-Cinnamoyl-4-(4-fluorobenzyl)piperazine : The cinnamoyl group’s bulkiness might reduce FAAH affinity compared to urea-based inhibitors but could enhance selectivity for other targets .

Anticancer Piperazine Derivatives

Piperazine-based anticancer agents highlight substituent-dependent cytotoxicity:

  • Compound 5a (): A 4-chlorobenzhydryl-piperazine derivative showed broad-spectrum cytotoxicity (IC50 < 10 µM) across multiple cancer cell lines. The chlorobenzhydryl group contributes to DNA intercalation or topoisomerase inhibition .
  • This compound : The cinnamoyl group’s planar structure may facilitate intercalation into DNA, similar to chlorobenzhydryl, but its fluorobenzyl substituent could reduce metabolic clearance compared to chlorinated analogs .

Solubility and Pharmacokinetic Profiles

Piperazine derivatives’ solubility and bioavailability are influenced by substituents:

  • N-Benzylpiperazines (): Compounds with ethylene spacers (e.g., 8ac ) showed high solubility (80 µM at pH 2.0–6.5) and pKa ~6–7, ideal for oral bioavailability. Direct attachment of aromatic groups (e.g., 8a ) reduced solubility (<20 µM) due to lower basicity (pKa < 3.8) .
  • This compound : The cinnamoyl group’s hydrophobicity may reduce aqueous solubility compared to ethylene-spaced analogs, necessitating formulation optimization .

Metabolic Stability

Piperazine rings are prone to oxidative metabolism:

  • Deethylation and N-Oxidation (): Piperazine metabolites often result from N-dealkylation or ring oxidation. Bulky substituents like cinnamoyl may shield the piperazine nitrogen, reducing metabolic liability .
  • 4-Fluorobenzyl Group: Fluorine’s electronegativity can slow oxidative metabolism, enhancing plasma half-life compared to non-fluorinated analogs .

Isomerism and Stereochemical Effects

  • (E)- vs. (Z)-Cinnamoyl Isomers (): The (E)-isomer of flunarizine (a related piperazine) shows higher biological activity due to optimal spatial alignment. The (Z)-isomer of this compound may exhibit reduced potency if steric hindrance occurs .

Comparative Data Table

Compound Substituents Biological Activity (IC50) Solubility (µM) Key Features Reference
This compound Cinnamoyl, 4-fluorobenzyl Not reported Likely low Extended conjugation, fluorobenzyl
Compound 5a () 4-Fluorobenzyl, aryl substituent 0.48–14.66 µM (tyrosinase) Moderate Optimized halogen interactions
Compound 20 () 4-Fluorobenzyl, urea 0.22 µM (FAAH) High Urea enhances enzyme binding
Compound 8ac () Ethylene spacer, benzyl N/A 80 µM High solubility, ideal pKa
Compound 5a () 4-Chlorobenzhydryl <10 µM (anticancer) Low DNA intercalation

Q & A

Q. What are the optimal synthetic routes for 1-cinnamoyl-4-(4-fluorobenzyl)piperazine, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves coupling cinnamoyl chloride with 4-(4-fluorobenzyl)piperazine under basic conditions. Key steps include:

  • Nucleophilic substitution : Reacting 4-fluorobenzyl chloride with piperazine in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to form 4-(4-fluorobenzyl)piperazine .
  • Acylation : Introducing the cinnamoyl group via cinnamoyl chloride in dichloromethane (DCM) or toluene, using triethylamine (TEA) to neutralize HCl byproducts.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or crystallization improves purity. Reaction time, temperature, and stoichiometry critically affect yields; excess acyl chloride may require quenching with aqueous washes .

Q. How can researchers characterize the structural integrity and purity of this compound?

Answer: Standard analytical techniques include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for fluorobenzyl protons at δ 7.2–7.4 ppm and cinnamoyl olefinic protons at δ 6.5–7.5 ppm) .
  • High-performance liquid chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection at 210–254 nm.
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • Elemental analysis : Verify C, H, N, and F content within ±0.4% theoretical values .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorobenzyl substituent influence the compound’s receptor-binding affinity in kinase inhibition studies?

Answer: The electron-withdrawing fluorine atom enhances dipole interactions with kinase active sites. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding modes:

  • Electrostatic maps : Compare fluorobenzyl vs. non-fluorinated analogs to identify interactions with hydrophobic pockets or hydrogen-bond acceptors.
  • Structure-activity relationship (SAR) : Synthesize analogs with Cl, Br, or CF₃ substituents to evaluate steric vs. electronic effects. Studies on similar tyrosine kinase inhibitors show fluorinated benzyl groups improve potency by 2–5-fold .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for kinase assays) and ATP concentrations to minimize variability.
  • Impurity profiling : Quantify by-products (e.g., unreacted starting materials) via LC-MS and correlate with activity. For example, residual 4-fluorobenzyl chloride (>1%) can inhibit off-target receptors .
  • Dose-response validation : Repeat IC₅₀ measurements with freshly prepared stock solutions to exclude degradation artifacts .

Q. How can researchers design SAR studies to optimize the cinnamoyl group for enhanced metabolic stability?

Answer: Modify the cinnamoyl moiety to balance lipophilicity and metabolic resistance:

  • Bioisosteric replacement : Substitute the α,β-unsaturated ketone with heterocycles (e.g., triazoles) to reduce CYP450-mediated oxidation. Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) enables rapid diversification .
  • Prodrug strategies : Introduce ester or amide prodrugs to improve solubility and delay hydrolysis in plasma.
  • In vitro microsomal assays : Compare half-life (t₁/₂) of analogs in human liver microsomes to prioritize stable candidates .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • QSAR models : Train regression models using datasets of piperazine derivatives to estimate logP, solubility, and blood-brain barrier permeability.
  • Molecular dynamics (MD) simulations : Simulate binding to serum albumin to predict plasma protein binding (%) .
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 forecast hepatic clearance and CYP inhibition risks .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in cancer cell lines?

Answer: Potential factors include cell-line-specific expression of target proteins or assay interference. Steps to reconcile

  • Dose-range refinement : Test 0.1–100 µM concentrations to avoid false negatives from suboptimal dosing.
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects.
  • Counter-screening : Evaluate cytotoxicity in non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Q. Why do some studies report anti-inflammatory activity for this compound, while others observe no effect?

Answer: Variability may stem from differences in:

  • Inflammatory models : LPS-induced vs. TNF-α-driven assays yield distinct cytokine profiles.
  • Compound solubility : Use DMSO concentrations <0.1% to avoid solvent toxicity masking activity.
  • Endpoint selection : Measure multiple markers (e.g., IL-6, NF-κB) to capture broad effects .

Q. Methodological Guidelines

Q. What in silico tools are recommended for virtual screening of this compound analogs?

Answer:

  • Docking software : Schrödinger Glide, GOLD, or AutoDock for binding pose prediction.
  • Pharmacophore modeling : MOE or Phase to identify critical interaction features.
  • Library design : Enamine REAL or ChemDiv databases for scaffold-hopping .

Q. How can researchers validate off-target effects of this compound in neurological studies?

Answer:

  • Radioligand binding assays : Screen against a panel of CNS receptors (e.g., 5-HT1A, D₂) at 10 µM.
  • Calcium flux assays : Use FLIPR Tetra in neuronal cells to detect GPCR activation.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.